LCB 03-0110 dihydrochloride is a synthetic compound recognized for its potent inhibitory effects on various kinases, particularly c-Src kinase and members of the discoidin domain receptor family. It is classified as a thienopyridine derivative, which is notable for its role in biochemical research and potential therapeutic applications. The compound's structure includes a thienopyridine core functionalized with a morpholinomethyl group and a phenyl group, making it an important tool in studying kinase inhibition and its implications in cellular signaling pathways, especially in the context of cancer and fibrosis.
The synthesis of LCB 03-0110 dihydrochloride involves several key steps:
For industrial production, these methods are optimized for high yield and purity through controlled reaction conditions, followed by purification techniques such as crystallization and chromatography.
The molecular formula of LCB 03-0110 dihydrochloride can be represented as with a molecular weight of approximately 367.27 g/mol. The compound features a thienopyridine core that is crucial for its biological activity. The specific arrangement of atoms allows for selective binding to kinase targets, influencing its efficacy in inhibiting their activity .
LCB 03-0110 dihydrochloride undergoes various chemical reactions, including:
The major products from these reactions include various oxidized, reduced, and substituted derivatives that are valuable for further research in medicinal chemistry.
LCB 03-0110 dihydrochloride inhibits c-Src kinase and related tyrosine kinases by binding to the ATP-binding site. This binding prevents kinase activation, disrupting phosphorylation of downstream targets involved in cellular signaling pathways critical for cell proliferation, migration, and survival. Research indicates that this compound can effectively suppress fibroblast proliferation induced by transforming growth factor beta 1, highlighting its potential therapeutic applications in fibrotic diseases .
Relevant data indicate that LCB 03-0110 dihydrochloride has an inhibitory concentration (IC50) of approximately 1.3 nM against c-Src kinase, demonstrating its potency as an inhibitor .
LCB 03-0110 dihydrochloride has diverse applications across various scientific fields:
LCB 03-0110 emerged from systematic structure-activity relationship (SAR) studies of thienopyridine scaffolds conducted in the early 2010s. Researchers aimed to develop agents capable of disrupting tyrosine kinase signaling in fibroproliferative disorders, where existing therapies showed limited efficacy. Sun et al. (2012) first reported the compound in a landmark Journal of Pharmacology and Experimental Therapeutics study, demonstrating its dual antifibrotic and anti-inflammatory properties [3]. The discovery process involved:
LCB 03-0110 belongs to the thienopyridine chemical class, characterized by a fused thiophene-pyridine core that confers optimal geometry for kinase domain interaction. Its systematic IUPAC name is 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride, with a molecular weight of 490.45 g/mol (free base: 417.52 g/mol) [1] [9]. Key structural determinants include:
Table 1: Structural Comparison of Thienopyridine Derivatives
Compound | Core Structure | Key Substituents | Primary Targets |
---|---|---|---|
LCB 03-0110 | Thieno[3,2-b]pyridine | 3-(Morpholinomethyl)phenyl, aminophenol | DDRs, c-Src, BTK, Syk |
Ticlopidine | Thieno[3,2-c]pyridine | o-Chlorobenzyl | P2Y12 ADP receptor |
Clopidogrel | Thieno[3,2-c]pyridine | 2-Chlorophenyl, carboxymethyl | P2Y12 ADP receptor |
LCB 03-0110 functions as a multi-kinase inhibitor with low-nanomolar potency against critical signaling nodes. Target engagement was validated through biochemical assays, cellular phosphorylation studies, and phenotypic screening [1] [2] [6]:
c-Src Kinase Inhibition:Exhibits IC₅₀ = 1.3 nM against recombinant c-Src, disrupting downstream phosphorylation of FAK (Focal Adhesion Kinase) and Akt1. This suppresses TGF-β1-induced fibroblast-to-myofibroblast transition and collagen contraction—key drivers of fibrosis [1] [3].
DDR Family Selectivity:Potently inhibits collagen-induced DDR autophosphorylation (DDR1 IC₅₀ = 164 nM; DDR2 IC₅₀ = 171 nM). By blocking DDR activation, it abrogates collagen-dependent migration and proliferation of dermal fibroblasts [2] [10].
Table 2: Kinase Inhibition Profile of LCB 03-0110
Target | IC₅₀/EC₅₀ | Cellular Assay System | Functional Outcome |
---|---|---|---|
c-Src | 1.3 nM | Recombinant kinase assay | Suppresses fibroblast activation |
DDR1 | 164 nM | HEK293 cells + collagen-I stimulation | Inhibits collagen-induced migration |
DDR2 | 171 nM | HEK293 cells + collagen-I stimulation | Blocks fibroblast proliferation |
BTK | ~50 nM* | LPS-activated macrophages | Reduces TNF-α/NO production |
Syk | ~100 nM* | Antigen receptor signaling models | Attenuates macrophage chemotaxis |
Reported values vary across assay conditions; BTK/Bruton’s Tyrosine Kinase; Syk/Spleen Tyrosine Kinase [1] [6]
Immunomodulatory Kinase Targeting:Concurrent inhibition of BTK and Syk (IC₅₀ ≈ 50–100 nM) underlies anti-inflammatory effects. In LPS-activated macrophages, LCB 03-0110 reduces nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and TNF-α synthesis by >80% at 1 μM, indicating potent suppression of innate immune responses [1] [3].
Polypharmacological Advantages:Simultaneous targeting of DDR/c-Src/BTK/Syk enables synergistic disruption of fibroinflammatory cascades. In neurodegeneration studies, this multi-kinase action enhanced autophagic clearance of toxic proteins more effectively than selective Abl inhibitors (e.g., radotinib), despite lower brain penetration (12% plasma:brain ratio) [6].
Table 3: Functional Consequences of Multi-Kinase Inhibition
Biological Context | Key Observations | Mechanistic Basis |
---|---|---|
Wound Healing | 60–70% reduction in hypertrophic scarring | Inhibition of TGF-β1/collagen-induced fibroblast activation and macrophage infiltration |
Neurodegeneration | 40–50% reduction in α-synuclein/tau aggregates | Enhanced autophagy via DDR1/Src co-inhibition |
In Vitro Fibrosis | Complete blockade of α-SMA expression at 3 μM | Suppressed phosphorylation of FAK and Akt1 |
Concluding Remarks
LCB 03-0110 dihydrochloride exemplifies rationally designed polypharmacology, leveraging its thienopyridine core to engage disparate kinase targets governing fibrosis, inflammation, and proteostasis. Its well-characterized target profile positions it as both a mechanistic tool and therapeutic candidate warranting further development.
Table 4: Compound Nomenclature Summary
Nomenclature Type | Identifier |
---|---|
Systematic Name | 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride |
CAS Number (Freebase) | 1228102-01-9 |
CAS Number (Salt) | 1962928-28-4 |
PubChem CID | 121513872 |
Synonyms | LCB-03-0110; DDR/c-Src inhibitor |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: